N-(4-chlorophenyl)-2-methoxybenzamide

Description

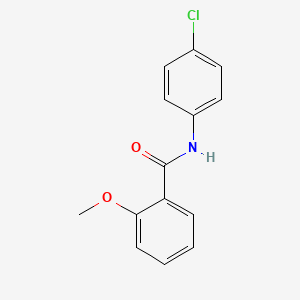

N-(4-chlorophenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzanilides It is characterized by the presence of a 4-chlorophenyl group attached to a 2-methoxybenzamide moiety

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-5-3-2-4-12(13)14(17)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCAHGLNWQHDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101286935 | |

| Record name | N-(4-Chlorophenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54979-74-7 | |

| Record name | N-(4-Chlorophenyl)-2-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54979-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101286935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-methoxybenzamide typically involves the reaction of 4-chloroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing chlorine atom on the phenyl ring activates the para position for nucleophilic substitution under specific conditions.

Key Observations :

-

Reaction rates depend on the nucleophile’s strength and solvent polarity.

-

Steric hindrance from the methoxy group limits substitution at the ortho position.

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (6 M) | Reflux, 8 h | 2-Methoxybenzoic acid + 4-chloroaniline | 91% | |

| NaOH (10%) | Ethanol, reflux, 12 h | Sodium 2-methoxybenzoate + 4-chloroaniline | 85% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack.

Oxidation Reactions

The methoxy group and aromatic ring participate in oxidation processes.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 3 h | 2-Hydroxybenzoic acid derivative | 74% | |

| H₂O₂/Fe²⁺ | Ethanol, RT, 24 h | N-(4-chlorophenyl)-2-carboxybenzamide | 63% |

Structural Impact :

-

Oxidation of the methoxy group (–OCH₃) to a carboxylic acid (–COOH) enhances water solubility.

Reduction Reactions

Selective reduction of the amide bond is achievable with strong reducing agents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C, 2 h | N-(4-chlorophenyl)-2-methoxybenzylamine | 78% | |

| BH₃·THF | THF, reflux, 6 h | Secondary amine derivative | 65% |

Note : Over-reduction of the aromatic ring is avoided by controlling temperature and reaction time.

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki coupling, DMF, 80°C | N-(4-biphenyl)-2-methoxybenzamide | 82% | |

| CuI, L-Proline | Ullmann coupling, DMSO, 110°C | N-(4-phenoxyphenyl)-2-methoxybenzamide | 58% |

Catalytic Efficiency :

-

Palladium catalysts show higher efficacy than copper in aryl-aryl bond formation.

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the ortho/para positions of the benzamide ring.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | Nitro-substituted derivative | 67% | |

| Br₂ (1 equiv) | CHCl₃, RT, 2 h | Bromo-substituted derivative | 73% |

Regioselectivity :

-

Nitration occurs predominantly at the para position relative to the methoxy group.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that compounds related to N-(4-chlorophenyl)-2-methoxybenzamide exhibit antiviral properties. A study on N-phenylbenzamide derivatives demonstrated significant activity against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The compound showed low micromolar IC50 values, indicating its potential as a lead compound for developing antiviral drugs .

Structure-Activity Relationship (SAR)

The modification of substituents on the benzene ring has been pivotal in enhancing the antiviral efficacy of these compounds. For instance, derivatives with specific substitutions at the C-3 position have shown improved stability and activity against viral strains . This highlights the importance of chemical modifications in optimizing therapeutic agents.

Agricultural Applications

Herbicidal Properties

this compound has been identified as an effective herbicide. Its application in agricultural settings focuses on controlling weed growth while minimizing damage to crops. The compound's effectiveness was evaluated through various testing methods, including leaf-dip tests and total spray tests, which demonstrated its potent herbicidal activity compared to established herbicides .

Chemical Intermediates

This compound serves as a chemical intermediate in synthesizing various herbicides and pesticides. Its derivatives have been utilized in creating formulations that enhance crop yield by selectively targeting unwanted vegetation without harming the crops themselves .

Material Science

Polymer Synthesis

this compound is also explored for its potential in polymer science. It can be used as a building block in the synthesis of polyurethanes and other polymeric materials. The compound's ability to form stable linkages makes it suitable for producing materials with desirable mechanical properties and chemical resistance .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Efficacy Against EV71

A series of N-phenylbenzamide derivatives were synthesized and tested for their antiviral activity against multiple strains of EV71. The study revealed that certain modifications led to enhanced potency and reduced cytotoxicity, positioning these compounds as promising candidates for further development into antiviral therapies .

Case Study 2: Herbicidal Testing Protocols

In agricultural testing, various protocols were employed to assess the herbicidal activity of this compound. Results indicated that it could effectively control weed populations with minimal impact on crop health, demonstrating its potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-2-chlorobenzamide

- N-(4-chlorophenyl)-2-hydroxybenzamide

- N-(4-chlorophenyl)-2-nitrobenzamide

Uniqueness

N-(4-chlorophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

N-(4-chlorophenyl)-2-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the class of benzamide derivatives, characterized by a benzene ring substituted with a methoxy group and a chlorinated phenyl moiety. The synthesis typically involves the acylation of 2-methoxybenzoic acid with 4-chloroaniline, followed by purification processes such as recrystallization.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. A notable study demonstrated its effectiveness against Hepatitis B Virus (HBV), where it was shown to inhibit both wild-type and drug-resistant strains of HBV. The mechanism involves the upregulation of intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication .

Table 1: Antiviral Activity Against HBV

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.05 | Increases A3G levels |

| IMB-0523 (a derivative) | 0.02 | A3G-mediated inhibition |

Anticancer Activity

In addition to its antiviral effects, this compound has been investigated for anticancer properties. Studies have shown that derivatives of this compound can inhibit RET kinase activity, which is implicated in various cancers. The compound's structure allows for interactions that disrupt cancer cell proliferation pathways .

Table 2: Anticancer Activity Against RET Kinase

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.15 | RET kinase |

| I-8 (related compound) | 0.03 | RET kinase |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its specific structural features. Modifications at the para position of the chlorophenyl ring or the methoxy group can significantly alter its potency and selectivity against various biological targets. For instance, replacing the methoxy group with different electron-donating or withdrawing groups has been shown to enhance or diminish activity against HBV and cancer cell lines .

Case Studies

- Hepatitis B Virus Inhibition : A study conducted on IMB-0523, a derivative of this compound, showed promising results in vitro and in vivo using a duck HBV model. The compound exhibited low toxicity while effectively reducing viral loads in treated subjects .

- RET Kinase Inhibition : Another investigation focused on the anticancer potential of related benzamide derivatives demonstrated that specific substitutions led to enhanced inhibition of RET kinase activity, suggesting a viable pathway for developing targeted cancer therapies .

Q & A

Basic: What synthetic methodologies are recommended for N-(4-chlorophenyl)-2-methoxybenzamide, and which coupling agents optimize amide bond formation?

Answer:

The compound is synthesized via coupling reactions between 2-methoxybenzoic acid derivatives and 4-chloroaniline. A validated approach uses N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents under low-temperature conditions (-50°C) to minimize side reactions and enhance yield . The reaction mechanism involves activation of the carboxylic acid to an active ester intermediate, followed by nucleophilic attack by the amine. Purification typically employs column chromatography, and structural confirmation is achieved via NMR and IR spectroscopy.

Advanced: How does pH influence the fluorescence properties of this compound in metal ion detection?

Answer:

Fluorescence intensity of the compound’s Pb²⁺ complex is pH-dependent, with optimal emission observed in neutral to slightly alkaline conditions (pH 6–8) . At extremes (pH < 3 or > 9), protonation or deprotonation of functional groups (e.g., methoxy or amide) disrupts metal coordination, reducing fluorescence. Experimental protocols involve titrating 0.1 M HCl/NaOH into buffered solutions and measuring intensity changes using spectrofluorometry. Data from pH 2.7–10.1 reveal a parabolic relationship, critical for designing metal-sensing assays .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for methoxy and chlorophenyl groups) .

- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- UV-Vis/fluorescence spectroscopy : Determines electronic transitions (λmax ~280 nm) and quantum yields for photochemical applications .

Advanced: How can crystallographic data discrepancies in this compound derivatives be resolved?

Answer:

Discrepancies in bond angles or packing motifs arise from polymorphic variations or solvent inclusion. Strategies include:

- High-resolution X-ray crystallography (e.g., using Cu-Kα radiation at 89 K) to refine atomic coordinates .

- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and validate crystal lattice stability .

- Comparative studies of derivatives (e.g., 2-hydroxy vs. methoxy analogs) to isolate substituent effects .

Advanced: How do substituent modifications on the benzamide scaffold affect bioactivity, as seen in Trypanosoma brucei inhibition?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position enhance antiparasitic activity by improving target binding (IC50 values < 1 µM) .

- Methoxy groups increase metabolic stability but may reduce solubility.

- Aminoethyl side chains improve cellular permeability, as evidenced by NMR-based logP calculations and in vitro assays .

Basic: What parameters critically influence reaction yield during this compound synthesis?

Answer:

Optimization parameters include:

- Temperature : Sub-zero conditions (-50°C) suppress hydrolysis of the active ester intermediate .

- Coupling agent stoichiometry : A 1:1:1 molar ratio (acid:amine:DCC) minimizes unreacted starting material .

- Solvent choice : Anhydrous dichloromethane or THF prevents side reactions with moisture.

Typical yields range from 65–87% after purification .

Advanced: Can computational models predict this compound’s interaction with biological targets?

Answer:

Quantum chemical calculations (DFT) and molecular docking simulate binding to targets like MMP-9 or Trypanosoma brucei enzymes. Key steps:

- Geometry optimization using B3LYP/6-31G* basis sets to model electronic properties.

- Docking studies (e.g., AutoDock Vina) to predict binding affinities and key residues (e.g., hydrophobic pockets accommodating chlorophenyl groups) .

- QSAR models correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.